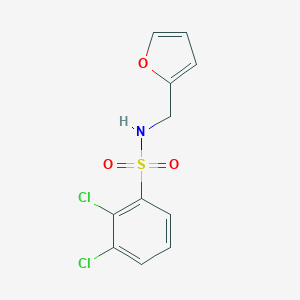![molecular formula C17H18FN3O B275536 N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275536.png)
N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine, also known as FMAU, is a small molecule that has been studied for its potential applications in scientific research. FMAU is a derivative of the antiviral drug famciclovir and has been found to have interesting properties that make it useful in a variety of research applications.
Mechanism of Action
The mechanism of action of N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine is not fully understood, but it is believed to involve the inhibition of DNA synthesis. N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine is a nucleoside analogue and is structurally similar to the building blocks of DNA. When N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine is incorporated into the DNA of a cell, it can disrupt the normal processes of DNA synthesis, leading to cell death.
Biochemical and Physiological Effects:
N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has been found to have a number of biochemical and physiological effects. In addition to its potential use in cancer imaging and viral infection treatment, N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease. N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has been found to have a neuroprotective effect, which may make it useful for preventing or treating neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine is its ability to selectively accumulate in cancer cells. This makes it useful for detecting and monitoring the progression of cancer. Additionally, N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has been found to have a low toxicity profile, which makes it safe for use in laboratory experiments. However, one of the limitations of N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.
Future Directions
There are a number of future directions for research involving N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine. One area of research is in the development of new imaging techniques for the detection and monitoring of cancer. N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has shown promise as a cancer imaging agent, and further research may lead to the development of new diagnostic tools for cancer. Additionally, N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine may have potential applications in the development of new treatments for viral infections and neurological disorders. Further research is needed to fully understand the potential of N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine in these areas.
Synthesis Methods
N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine can be synthesized through a multi-step process that involves the conversion of famciclovir to its intermediate, followed by the addition of various reagents to create the final product. The synthesis of N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Scientific Research Applications
N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer imaging. N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has been found to accumulate in cancer cells, making it useful for detecting and monitoring the progression of cancer. Additionally, N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine has been studied for its potential use in the treatment of viral infections, specifically herpes simplex virus.
properties
Product Name |
N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine |
|---|---|
Molecular Formula |
C17H18FN3O |
Molecular Weight |
299.34 g/mol |
IUPAC Name |
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C17H18FN3O/c18-16-5-2-1-4-15(16)17-7-6-14(22-17)12-19-8-3-10-21-11-9-20-13-21/h1-2,4-7,9,11,13,19H,3,8,10,12H2 |
InChI Key |
IKYOAMNPZFMUIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNCCCN3C=CN=C3)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNCCCN3C=CN=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(3-Chlorophenyl)amino]carbonyl}isophthalic acid](/img/structure/B275455.png)
![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)
![N-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B275460.png)


![N-[(furan-2-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B275469.png)
![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)

![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)
![Methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}furan-2-yl)benzoate](/img/structure/B275475.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]prop-2-en-1-amine](/img/structure/B275479.png)
![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B275482.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275485.png)